An In-depth Technical Guide to the Chemical Properties and Structure of Icosanal
An In-depth Technical Guide to the Chemical Properties and Structure of Icosanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Icosanal, a 20-carbon saturated fatty aldehyde, is a lipid molecule of significant interest due to its role as a metabolic intermediate and its potential biological activities. Long-chain aldehydes are involved in various physiological and pathological processes, making a thorough understanding of their chemical properties and behavior crucial for research in lipidomics, cell biology, and drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, purification, and characterization of icosanal, along with insights into its relevant biological pathways.
Chemical Structure and Properties
Icosanal, also known as eicosanal, is a straight-chain aliphatic aldehyde with the chemical formula C₂₀H₄₀O.[1] Its structure consists of a 20-carbon backbone with a carbonyl group (-CHO) at one terminus.
Structure:
The long hydrophobic carbon chain and the reactive aldehyde group dictate its chemical and physical properties.
Table 1: Chemical and Physical Properties of Icosanal
| Property | Value | Source |
| IUPAC Name | icosanal | [2] |
| Synonyms | Eicosanal, 1-Eicosanal, Arachidic aldehyde | [2] |
| CAS Number | 2400-66-0 | [2] |
| Chemical Formula | C₂₀H₄₀O | [1][2] |
| Molecular Weight | 296.53 g/mol | [2] |
| Appearance | White to off-white solid | [2] (inferred) |
| Boiling Point | 358.8 ± 9.0 °C at 760 mmHg (Predicted) | [2] |
| Melting Point | 62-64 °C (Predicted) | |
| Density | 0.83 g/cm³ (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and dichloromethane. | [3][4] |
| InChI | InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h20H,2-19H2,1H3 | [2] |
| SMILES | CCCCCCCCCCCCCCCCCCCC=O | [2] |
Experimental Protocols
Synthesis of Icosanal via Oxidation of 1-Icosanol
A common and efficient method for the synthesis of icosanal is the oxidation of its corresponding primary alcohol, 1-icosanol. Two mild and selective oxidation methods are particularly well-suited for this transformation: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored as they minimize the over-oxidation of the aldehyde to a carboxylic acid.[4][5][6]
1. Swern Oxidation of 1-Icosanol
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N).[4][5][7][8]
-
Materials: 1-Icosanol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Anhydrous sodium sulfate, Celite.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.
-
Add a solution of 1-icosanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature below -60 °C. Stir for 30-45 minutes.
-
Add triethylamine (5.0 equivalents) to the flask, stir for 10 minutes at -78 °C, and then allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, a saturated aqueous solution of NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude icosanal.
-
2. Dess-Martin Periodinane (DMP) Oxidation of 1-Icosanol
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and highly selective method for oxidizing primary alcohols to aldehydes.[3][6][9][10][11]
-
Materials: 1-Icosanol, Dess-Martin periodinane (DMP), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate (NaHCO₃), Sodium thiosulfate (Na₂S₂O₃).
-
Procedure:
-
To a solution of 1-icosanol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃ to reduce the excess DMP.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude icosanal.
-
Purification of Icosanal via Bisulfite Adduct Formation
A highly effective method for purifying aldehydes, including long-chain aliphatic aldehydes, is through the formation of a crystalline bisulfite adduct. This adduct can be separated from non-aldehyde impurities and then decomposed to regenerate the pure aldehyde.[12][13][14]
-
Materials: Crude icosanal, Sodium bisulfite (NaHSO₃), Ethanol, Water, Diethyl ether, Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve the crude icosanal in a minimal amount of warm ethanol.
-
Prepare a saturated solution of sodium bisulfite in water and add it to the ethanolic solution of icosanal while stirring.
-
Stir the mixture vigorously. A white precipitate of the icosanal-bisulfite adduct should form. The mixture may need to be cooled in an ice bath to facilitate precipitation.
-
Collect the crystalline adduct by vacuum filtration and wash it with cold ethanol and then with diethyl ether to remove any soluble impurities.
-
To regenerate the icosanal, suspend the bisulfite adduct in water and add a 10% aqueous solution of sodium hydroxide until the mixture is basic (pH > 10).
-
The adduct will decompose, releasing the free icosanal, which will separate as an oily or solid layer.
-
Extract the pure icosanal with diethyl ether.
-
Wash the ether extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain purified icosanal.
-
Characterization of Icosanal
The structure and purity of the synthesized icosanal can be confirmed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of icosanal is expected to show a characteristic aldehyde proton signal (singlet) in the downfield region (δ 9.5-10.0 ppm). A triplet corresponding to the α-methylene protons (-CH₂-CHO) would appear around δ 2.4 ppm. The long aliphatic chain will show a large, complex multiplet in the δ 1.2-1.6 ppm region, and a terminal methyl group will appear as a triplet around δ 0.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will exhibit a distinctive peak for the carbonyl carbon at approximately δ 202 ppm. The α-carbon will resonate around δ 44 ppm. The numerous methylene carbons of the long chain will appear in the δ 22-32 ppm range, and the terminal methyl carbon will be observed around δ 14 ppm.[2][15]
2. Infrared (IR) Spectroscopy
The IR spectrum of icosanal will display a strong, sharp absorption band characteristic of the C=O stretch of an aliphatic aldehyde in the region of 1720-1740 cm⁻¹.[16] Another key feature is the presence of two weak C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹. The spectrum will also show strong C-H stretching absorptions for the aliphatic chain just below 3000 cm⁻¹.[17]
3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of icosanal will show a molecular ion peak (M⁺) at m/z = 296. The fragmentation pattern of long-chain aldehydes is characterized by α-cleavage (loss of H to give M-1, and loss of the alkyl chain) and McLafferty rearrangement.[18][19][20] Common fragments would include the loss of water (M-18) and a series of hydrocarbon fragments separated by 14 mass units (CH₂).[21]
Biological Signaling Pathways Involving Fatty Aldehydes
Long-chain fatty aldehydes, such as icosanal, are not merely metabolic intermediates but are also involved in cellular signaling and can be cytotoxic at high concentrations. They are primarily generated through the catabolism of ether glycerolipids and sphingolipids.[1][22][23] The cellular levels of these aldehydes are tightly regulated by fatty aldehyde dehydrogenase (FALDH), which oxidizes them to their corresponding fatty acids.[24][25][26]
Metabolic Pathways of Fatty Aldehyde Generation and Degradation
The following diagram illustrates the key metabolic pathways involving long-chain fatty aldehydes.
Caption: Metabolic pathways of long-chain fatty aldehyde generation and degradation.
Experimental Workflow for Studying Fatty Aldehyde Metabolism
A general workflow for investigating the metabolism and cellular effects of icosanal is depicted below.
Caption: General experimental workflow for studying icosanal in a biological context.
Conclusion
This technical guide provides a detailed overview of the chemical properties, synthesis, purification, and characterization of icosanal. The provided experimental protocols offer a starting point for researchers working with this and other long-chain fatty aldehydes. Furthermore, the elucidation of the metabolic pathways involving fatty aldehydes highlights their importance in cellular biology and disease, underscoring the need for continued research in this area. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and professionals in the fields of chemistry, biology, and drug development.
References
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